1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-10-8-13(15-9-12(10)11(2)14)16-6-4-3-5-7-16/h8-9,11H,3-7,14H2,1-2H3 |
InChI Key |
VMYKZNSLHJFKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route for introducing the piperidine moiety. A boronic ester-functionalized piperidine derivative couples with a halogenated pyridine precursor.
Example Protocol :
-
Coupling Partners :
-
Halogenated Pyridine : 3-amino-4-methyl-6-bromopyridine
-
Boronic Ester : Piperidin-1-yl-1-boronic acid pinacol ester
-
-
Conditions :
Advantages :
-
High regioselectivity avoids bis-adduct formation.
-
Compatible with sensitive functional groups like amines.
Introduction of the Ethanamine Side Chain
Reductive Amination of a Ketone Intermediate
A ketone intermediate, 1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanone, undergoes reductive amination to install the primary amine.
Steps :
-
Synthesis of the Ketone :
-
Reductive Amination :
Limitations :
-
Over-reduction to the secondary amine may occur without careful stoichiometric control.
Curtius Rearrangement for Direct Amine Installation
The Curtius rearrangement converts a carboxylic acid derivative to an amine via an isocyanate intermediate.
Procedure :
-
Activation :
-
Rearrangement :
-
Deprotection :
Advantages :
-
Avoids harsh reducing agents.
-
High purity due to crystalline intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloride displacement with piperidine | 75–85 | >95 | High |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 65–75 | 90–95 | Moderate |
| Reductive Amination | Ketone to amine conversion | 50–60 | 85–90 | Low |
| Curtius Rearrangement | Carboxylic acid to amine | 55–65 | >98 | Moderate |
Insights :
-
Nucleophilic substitution offers the best balance of yield and scalability.
-
Curtius rearrangement ensures high purity but requires specialized handling of azide reagents.
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
The electron-deficient pyridine ring directs electrophilic substitution to the 3- and 5-positions. To achieve 6-substitution, directed ortho-metalation (DoM) using lithium amides has been employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine exhibit potential in treating various central nervous system (CNS) disorders. These include:
- Alzheimer's Disease : The inhibition of certain enzymes linked to neurodegeneration has been observed in studies involving similar compounds, suggesting potential for cognitive enhancement and neuroprotection .
- Depression and Anxiety : Certain derivatives have shown promise as antidepressants and anxiolytics by modulating neurotransmitter systems .
Metabolic Disorders
The compound has been investigated for its role in addressing metabolic syndrome, including conditions such as:
- Type 2 Diabetes : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and glucose metabolism .
- Obesity : Research suggests that modulation of metabolic pathways through this compound may aid in weight management strategies .
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial activities against various pathogens. The structure–activity relationship (SAR) analyses indicate that modifications can enhance efficacy against bacteria and fungi .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented, making it a candidate for treating inflammatory diseases. This includes potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperidine ring.
- Introduction of the pyridine moiety via nucleophilic substitution.
- Alkylation steps to achieve the final structure.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
- Structure : Differs from the target compound by replacing the piperidin-1-yl group with a trifluoromethyl (CF3) group and shortening the ethanamine side chain to methanamine (CH2NH2).
- Key Differences: Electron Effects: The CF3 group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating piperidin-1-yl group. This may alter binding affinity in electron-sensitive targets. Amine Chain Length: The shorter methanamine chain may reduce flexibility in forming hydrogen bonds compared to ethanamine .
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Structure : Shares the 6-(piperidin-1-yl)pyridine core but introduces a second piperidine ring at the 3-position and a phenyl ketone group.
- Key Differences: Steric Effects: The bulky piperidine-phenyl ketone substituent creates steric hindrance, likely reducing binding to flat binding pockets. Synthetic Complexity: Additional rings increase molecular weight (MW > 350 g/mol), which may impact bioavailability .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Replaces the pyridine ring with pyrimidine (two nitrogen atoms) and positions the amine at the 2-position instead of an ethanamine chain.
- Key Differences :
- Hydrogen Bonding : The pyrimidine ring’s dual nitrogen atoms enhance hydrogen-bonding capacity, favoring interactions with enzymes like kinases.
- Amine Position : The 2-amine group may limit spatial alignment with targets requiring a 3-position amine.
- Metabolic Stability : Pyrimidines are often substrates for nucleoside-metabolizing enzymes, posing stability challenges .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
- Structure : Features a 6-(2-methoxyethoxy) substituent instead of piperidin-1-yl and a methanamine chain.
- Key Differences: Solubility: The polar methoxyethoxy group improves aqueous solubility, making it more suitable for intravenous formulations. Pharmacokinetics: Reduced lipophilicity (logP ~1.5) may limit CNS penetration compared to the target compound. Synthetic Accessibility: Ether linkages are synthetically straightforward but may introduce metabolic liabilities (e.g., oxidative cleavage) .
Biological Activity
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine, also known by its CAS number 1355232-44-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine moiety and has been studied for its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting key findings from research studies, case studies, and relevant data tables.
- Molecular Formula : C13H22N4
- Molecular Weight : 234.34 g/mol
- Purity : 97% (standard purity as per supplier reports)
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including its potential as an antagonist or agonist at specific receptors, as well as its effects on cellular processes.
1. Antidepressant Activity
Research indicates that compounds with similar structures have shown promise in modulating serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and antidepressant efficacy. A study focusing on related piperidine derivatives demonstrated significant agonistic activity at serotonin receptors, suggesting that this compound may exhibit similar properties .
2. Anticonvulsant Properties
In a study evaluating the anticonvulsant effects of various pyridine derivatives, compounds structurally related to this compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ). The structure–activity relationship (SAR) analysis indicated that modifications in the piperidine and pyridine rings could enhance anticonvulsant efficacy .
3. Antitumor Activity
Preliminary investigations into the cytotoxic effects of related compounds on cancer cell lines have shown promising results. For instance, certain analogues demonstrated significant growth inhibition in Jurkat and HT29 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups on the aromatic systems was found to be crucial for enhancing antiproliferative activity.
Case Study 1: Structure–Activity Relationship Analysis
A detailed SAR analysis was conducted on a series of piperidine derivatives to determine their binding affinity to serotonin receptors. The study revealed that substitutions at specific positions on the pyridine ring significantly influenced receptor binding and functional activity .
| Compound | Receptor Type | IC50 (nM) | Observations |
|---|---|---|---|
| Compound A | 5-HT2A | 50 | High affinity |
| Compound B | 5-HT2A | 120 | Moderate affinity |
| Compound C | 5-HT2A | 30 | Very high affinity |
Case Study 2: Anticonvulsant Testing
In a controlled experiment assessing the anticonvulsant properties of related compounds, several derivatives were tested for their ability to prevent seizures in animal models. The most effective compound showed an ED50 value significantly lower than that of traditional anticonvulsants .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination. For example, reacting 4-methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde with ammonia or a primary amine under reductive conditions (e.g., NaBH4 or H2/Pd-C) yields the ethanamine derivative. Reaction conditions (temperature: 60–80°C, pH 7–9) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for achieving >85% purity .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) identifies proton environments (e.g., piperidine N-H at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C13H20N3: 218.1658). Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Catalysts : Pd/C vs. Raney Ni for reductive amination.
- Temperature : Higher temperatures (>80°C) may increase side reactions (e.g., over-alkylation).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
Data from analogous compounds suggest continuous flow reactors reduce byproduct formation by 20% compared to batch processes .
Q. How to resolve contradictions in reported synthesis yields across studies?
- Methodological Answer : Analyze discrepancies by isolating variables:
- Purification methods : Crystallization (yield: 60–70%) vs. chromatography (yield: 75–85%).
- Amine source : Ammonia gas vs. ammonium acetate may alter reaction kinetics.
Cross-reference data from structurally similar compounds (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride) to identify trends in substituent effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Modify key regions and test biological activity:
| Modification | Example | Impact |
|---|---|---|
| Piperidine ring | Replace with piperazine | Alters binding affinity to amine receptors |
| Methyl group (position 4) | Substitute with CF3 | Enhances metabolic stability |
| Ethanamine chain | Extend to propanamine | May improve solubility |
Q. What reaction mechanisms govern the compound’s amine group reactivity?
- Methodological Answer : The primary amine undergoes:
- Alkylation : Reacts with alkyl halides (e.g., CH3I) in basic conditions (K2CO3/DMF).
- Oxidation : Forms nitro derivatives (e.g., HNO3/H2SO4) or imines (via Schiff base formation).
Kinetic studies using UV-Vis spectroscopy show pH-dependent oxidation rates (maximal at pH 9) .
Q. What purification challenges arise, and how are they mitigated?
- Methodological Answer : Challenges include:
- Byproducts : Unreacted piperidine (removed via acid-base extraction).
- Polymorphism : Multiple crystal forms require controlled crystallization (slow cooling in ethanol).
Preparative HPLC (gradient elution) resolves co-eluting impurities, achieving >98% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
